molecular formula C26H22FN3O3S B2965022 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide CAS No. 894552-71-7

2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide

Cat. No.: B2965022
CAS No.: 894552-71-7
M. Wt: 475.54
InChI Key: WJMPWXZZMBAJRI-UHFFFAOYSA-N
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Description

The compound 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a spiro-indoline-thiazolidine hybrid with a phenethylacetamide side chain. Its core structure features a spiro junction between indoline and thiazolidine rings, with a 4-fluorophenyl substituent at the 3' position of the thiazolidine moiety (Fig. 1).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c27-19-10-12-20(13-11-19)30-24(32)17-34-26(30)21-8-4-5-9-22(21)29(25(26)33)16-23(31)28-15-14-18-6-2-1-3-7-18/h1-13H,14-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMPWXZZMBAJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. This article aims to provide a comprehensive review of its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C25H20FN3O3SC_{25}H_{20}FN_3O_3S with a molecular weight of approximately 461.51 g/mol. The structure integrates various functional groups including fluorophenyl, indoline, and thiazolidin moieties, which may contribute to its biological properties.

Potential Biological Activities

  • Anticancer Properties : Similar compounds have demonstrated anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Activity : Derivatives related to this structure have been evaluated for their antimicrobial properties against a range of pathogens.
  • Enzyme Inhibition : Compounds with similar scaffolds have been studied as inhibitors of enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are relevant in various disease states.

1. Anticancer Activity

A study examining the effects of related indoline derivatives revealed that these compounds could inhibit the growth of non-small cell lung cancer (NSCLC) cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with dioxo groups were found to exhibit IC50 values in the low micromolar range against NSCLC cells .

2. Antimicrobial Studies

Research into similar thiazolidin derivatives indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl rings could enhance antibacterial efficacy .

3. Enzyme Inhibition Studies

A review on monoamine oxidase inhibitors highlighted several compounds that share structural similarities with our compound of interest. These compounds were shown to selectively inhibit MAO-A and MAO-B, which are crucial in managing neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The following table summarizes some notable compounds with similar structures and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamideContains bromine and chlorine substituents on phenyl ringsAntimicrobial properties
Nitro-methyl-2-oxospiro-[indoline-3,2'-pyrrolidine]-3'-carboxylateFeatures a nitro group and pyrrolidine ringAnticancer activity
6-Azauracil derivativesContains a uracil core with various substituentsAntiviral activity

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may be mediated through interactions with specific targets involved in cellular signaling pathways related to cancer progression and microbial resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity (if reported) Reference
Target Compound: 2-(3'-(4-Fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide C27H23FN4O3S 502.56 4-Fluorophenyl (thiazolidine), phenethyl (acetamide) Not explicitly reported
2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide C27H24FN3O3S 489.6 4-Fluorophenyl (thiazolidine), 5-methyl (indoline), 4-methylbenzyl (amide) Antibacterial (spiro-thiazolidine class)
N-(4-Methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide C26H23N3O5S 489.5 4-Methoxyphenyl (thiazolidine and acetamide) Not reported
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide C25H20ClFN4O2S 511.97 4-Chlorophenyl (imino), 4-fluorophenethyl (thiazolidine), phenyl (amide) Not reported
2-(3-Ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanyl-N-phenylacetamide C26H26N4O2S 458.58 Benzo[h]quinazoline core, cyclopentane spiro, phenylacetamide Not reported

Key Comparative Insights

Substituent Effects on Activity
  • 4-Fluorophenyl vs. 4-Methoxyphenyl : Fluorine’s electronegativity enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes (e.g., antibacterial targets ). Methoxy groups, being electron-donating, may reduce oxidative metabolism but increase solubility .
  • Phenethyl vs.
Physicochemical Properties
  • Molecular Weight : The target compound (502.56 Da) falls within the acceptable range for oral bioavailability, unlike larger analogues like the benzo[h]quinazoline derivative (, .58 Da) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide?

  • Answer : The compound can be synthesized via condensation reactions involving spiro[indoline-thiazolidinone] precursors and phenethylamine derivatives. A typical protocol involves refluxing thiourea intermediates with N-arylmaleimides in glacial acetic acid, monitored by TLC for reaction completion. Purification includes filtration, washing with water/ethanol, and recrystallization . For structurally related spiro-thiazolidines, similar protocols have been optimized using NaIO₄ in THF/H₂O mixtures to oxidize diols into carbonyl groups, critical for forming the spiro junction .

Q. How can the structural identity of this compound be confirmed?

  • Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and fluorophenyl integration.
  • X-ray crystallography : Resolve the spiro-conformation and hydrogen-bonding patterns (e.g., dioxo groups), as demonstrated in analogous fluorophenyl-spiro compounds .
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

  • Answer : Prioritize antimicrobial and antifungal assays based on structural analogs:

  • Antibacterial : Agar diffusion against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains .
  • Antifungal : Test against Sclerotinia sclerotiorum or Botrytis cinerea using spore inhibition assays .
  • Cytotoxicity : Screen in mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can the synthetic yield of this compound be optimized while minimizing side products?

  • Answer : Apply Design of Experiments (DoE) principles:

  • Vary reaction parameters (temperature, solvent ratio, stoichiometry) systematically.
  • Use statistical modeling (e.g., response surface methodology) to identify optimal conditions.
  • Monitor intermediates via HPLC or in-line FTIR to detect side reactions early .
    • Example : For analogous spiro-thiazolidines, glacial acetic acid reflux at 110°C for 2–3 hours maximizes yield (>75%) by suppressing maleimide hydrolysis .

Q. What strategies address poor aqueous solubility during in vitro bioassays?

  • Answer :

  • Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes.
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety, reversible under physiological conditions.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Q. How to resolve contradictions in biological activity data across different assay models?

  • Answer :

  • Assay validation : Replicate results in orthogonal assays (e.g., microbroth dilution vs. agar diffusion for antimicrobial activity).
  • Membrane permeability : Measure compound accumulation in bacterial/fungal cells via LC-MS to distinguish intrinsic activity from uptake limitations.
  • Metabolic stability : Assess degradation in assay media (e.g., liver microsome incubation) to account for false negatives .

Q. What computational methods can predict the compound’s molecular targets?

  • Answer :

  • Molecular docking : Screen against databases (e.g., PDB) to identify binding pockets in enzymes (e.g., bacterial dihydrofolate reductase) .
  • Pharmacophore modeling : Map electrostatic/hydrophobic features to known inhibitors of thiazolidinone targets (e.g., fungal lanosterol demethylase) .
  • Proteomics : Use affinity chromatography coupled with mass spectrometry to identify protein interactomes in pathogen lysates .

Methodological Considerations

Q. How to validate the spiro-conformation in solution vs. solid state?

  • Answer :

  • Solid-state : X-ray diffraction confirms the spiro geometry and dihedral angles .
  • Solution-state : Use 1H^1H-1H^1H NOESY NMR to detect through-space correlations between indoline and thiazolidinone protons .

Q. What analytical techniques quantify trace impurities in the final product?

  • Answer :

  • HPLC-PDA : Detect and quantify residual solvents or byproducts (e.g., maleimide hydrolysis products) with >95% purity thresholds .
  • LC-MS/MS : Identify low-abundance impurities (e.g., dehalogenated derivatives) using high-resolution mass filters .

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